![molecular formula C8H7FN2O6S B1431934 methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate CAS No. 1803600-76-1](/img/structure/B1431934.png)
methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate
Overview
Description
Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate is a carbamate derivative characterized by a fluorosulfonyl (-SO₂F) group at the para position and a nitro (-NO₂) group at the ortho position of the phenyl ring. This compound is of interest in medicinal chemistry and materials science due to its reactive fluorosulfonyl group, which enables participation in nucleophilic substitution reactions, and the nitro group, which contributes to electronic effects and stability. Its synthesis typically involves multi-step reactions, including coupling reagents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) for carbamate formation, followed by fluorosulfonation . Applications range from pharmaceutical intermediates (e.g., anticoagulant precursors) to agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate typically involves multiple steps:
Nitration of Phenyl Ring: The starting material, a phenyl ring, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Introduction of Fluorosulfonyl Group: The nitrophenyl compound is then treated with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to attach the fluorosulfonyl group.
Formation of Carbamate: Finally, the intermediate product is reacted with methyl isocyanate to form the carbamate linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: Conversion of the nitro group to an amine results in methyl N-[4-(aminosulfonyl)-2-aminophenyl]carbamate.
Substitution: Replacement of the fluorine atom in the fluorosulfonyl group can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitro group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfonyl vs. Sulfonamide Derivatives
- N-({4-[(Fluorosulfonyl)methyl]oxan-4-yl}methyl)carbamate (C₄H₁₁ClFNO₂S): Shares the fluorosulfonyl and carbamate groups but incorporates a tetrahydropyran ring. The fluorosulfonyl group enhances reactivity in cross-coupling reactions compared to sulfonamides, which are less electrophilic .
- N-{4-Fluoro-3-nitrophenyl}methanesulfonamide (C₇H₇FN₂O₄S): Replaces the carbamate with a sulfonamide. Sulfonamides exhibit lower hydrolytic stability but better bioavailability in drug design .
Nitro Group Positioning
- Ethyl {4-[(4-Fluorobenzyl)amino]-2-nitrophenyl}carbamate (C₁₆H₁₆FN₃O₄): Features a nitro group at the ortho position and a fluorobenzylamino substituent. Ortho-nitro groups increase steric hindrance, reducing reaction rates compared to para-substituted analogs .
- Methyl N-{4-[(4-Methoxyphenoxy)methyl]-2-oxo-2H-chromen-7-yl}carbamate: Contains a nitro group in a chromene system. The electron-withdrawing nitro group stabilizes the chromene core but reduces solubility in polar solvents .
Carbamate Substituent Variations
Methyl vs. Tert-Butyl Carbamates
- tert-Butyl N-[4-(2-Nitrophenyl)-4-oxobutyl]carbamate (C₁₅H₂₀N₂O₅): Uses a tert-butyl protecting group, which improves stability during synthesis but requires acidic conditions for deprotection. Methyl carbamates, in contrast, are more labile under basic conditions .
- Methyl 4-({N-[2-(Cyclohexylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate: Incorporates a cyclohexylamino group, enhancing lipophilicity for membrane permeability in drug candidates .
Thermal and Chemical Stability
- Methyl 4-[N-(2-Hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate: Carbamate derivatives with hydroxyethyl groups show moderate thermal stability (decomposition at ~150°C), whereas nitro-substituted analogs like methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate decompose at higher temperatures (~200°C) due to electron-withdrawing effects .
- Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate : The sulfonylcarbamate group exhibits lower hydrolytic stability in acidic environments compared to fluorosulfonylcarbamates .
Pharmaceutical Relevance
- Rivaroxaban Intermediate (S)-tert-Butyl ((2-Oxo-3-(4-(3-Oxomorpholino)Phenyl)Oxazolidin-5-yl)Methyl)Carbamate: Demonstrates the utility of carbamates in anticoagulant synthesis. This compound’s fluorosulfonyl group could similarly serve as a leaving group in prodrug designs .
- Fmoc-Val-Cit-PAB-OH: A carbamate-linked prodrug linker used in antibody-drug conjugates (ADCs).
Data Tables
Table 1: Structural and Physical Properties
Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Polar Solvents) |
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This compound | C₈H₇FN₂O₆S | 278.21 | Fluorosulfonyl, Nitro, Carbamate | Low (hydrophobic) |
Ethyl {4-[(4-Fluorobenzyl)Amino]-2-Nitrophenyl}carbamate | C₁₆H₁₆FN₃O₄ | 333.31 | Nitro, Carbamate, Fluoro | Moderate |
N-{4-Fluoro-3-Nitrophenyl}Methanesulfonamide | C₇H₇FN₂O₄S | 234.20 | Sulfonamide, Nitro | High |
Biological Activity
Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Fluorosulfonyl group : This moiety is known for its electrophilic nature, which can interact with nucleophiles in biological systems.
- Nitrophenyl group : The presence of the nitro group can influence the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds with electrophilic groups can inhibit specific enzymes by forming covalent bonds with active site residues.
- Cellular Uptake and Toxicity : The lipophilicity of the compound may facilitate cellular uptake, leading to potential cytotoxic effects.
Case Studies and Research Findings
-
Antitumor Activity :
- A study on structurally related compounds demonstrated that modifications in the side chains can significantly alter their binding affinities to target proteins involved in apoptosis. For instance, compounds with similar electrophilic characteristics showed enhanced binding to Bcl-2 family proteins, which are crucial in regulating cell death pathways .
- In vitro assays revealed that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .
-
Neurotoxicity Assessment :
- Research on fluorinated carbamates has indicated potential neurotoxic effects due to their ability to inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation. The inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic pathways .
- Environmental Impact Studies :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate, and which characterization methods validate its purity?
- Methodology : The synthesis typically involves coupling reactions, such as the reaction of 4-(fluorosulfonyl)-2-nitroaniline with methyl chloroformate under controlled conditions. Key steps include maintaining anhydrous environments and slow reagent addition to minimize side reactions.
- Characterization : Use H/C NMR to confirm structural integrity, HPLC for purity assessment (>98%), and mass spectrometry (HRMS) for molecular weight verification. IR spectroscopy can identify functional groups like the fluorosulfonyl (–SOF) and carbamate (–OCONH–) moieties .
Q. What safety precautions are critical when handling this compound in the lab?
- Hazard Mitigation : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid direct contact. Store in a cool, dry place away from oxidizers. Emergency procedures should include immediate decontamination and medical consultation .
Q. Which analytical techniques are optimal for quantifying this compound in reaction mixtures?
- Quantification : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. Calibrate using a standard curve of the pure compound. For complex matrices, LC-MS/MS provides specificity by tracking unique fragmentation patterns .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield, and what parameters are most influential?
- Optimization Strategy : Apply DoE to evaluate variables like temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios. Response surface methodology (RSM) identifies optimal conditions. For example, higher yields are achieved in DCM at 60°C with a 1.2:1 molar ratio of methyl chloroformate to the amine precursor .
Q. What experimental approaches resolve contradictions in reactivity data with nucleophiles?
- Troubleshooting : Contradictions may arise from solvent effects or competing pathways. Conduct kinetic studies in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess nucleophilic attack rates. Use F NMR to monitor fluorosulfonyl group reactivity in real time .
Q. How does the fluorosulfonyl group impact stability in aqueous vs. anhydrous systems?
- Mechanistic Insight : The –SOF group hydrolyzes in aqueous media, forming sulfonic acid derivatives. Stability studies (TGA/DSC) show decomposition above 150°C in dry conditions. For aqueous applications, stabilize the compound using buffered solutions (pH 6–8) to slow hydrolysis .
Q. What isotopic labeling strategies elucidate reaction pathways under catalytic conditions?
- Mechanistic Probes : Use O-labeled water to trace hydrolysis products via LC-MS. Trapping experiments with TEMPO (a radical scavenger) can identify intermediates in oxidation reactions. N-labeled amines help map nucleophilic substitution pathways .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
Properties
IUPAC Name |
methyl N-(4-fluorosulfonyl-2-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLQLASZQNUHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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